2,3-Dihydro-5-oxo-N-2-pyrimidinyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide
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Overview
Description
2,3-Dihydro-5-oxo-N-2-pyrimidinyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound is characterized by the presence of a thiazolo[3,2-a]pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-5-oxo-N-2-pyrimidinyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve heating the reactants under reflux in solvents such as xylene or dioxane .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-5-oxo-N-2-pyrimidinyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazolo[3,2-a]pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazolo[3,2-a]pyrimidine ring .
Scientific Research Applications
2,3-Dihydro-5-oxo-N-2-pyrimidinyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-Dihydro-5-oxo-N-2-pyrimidinyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This compound may also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: This compound shares a similar pyrimidine core and exhibits comparable biological activities.
Thiazolo[3,2-a]pyrimidine derivatives: These compounds have similar structures and are known for their diverse biological activities.
Uniqueness
2,3-Dihydro-5-oxo-N-2-pyrimidinyl-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide is unique due to its specific substitution pattern and the presence of both thiazole and pyrimidine rings. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
93501-49-6 |
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Molecular Formula |
C11H9N5O2S |
Molecular Weight |
275.29 g/mol |
IUPAC Name |
5-oxo-N-pyrimidin-2-yl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C11H9N5O2S/c17-8(15-10-12-2-1-3-13-10)7-6-14-11-16(9(7)18)4-5-19-11/h1-3,6H,4-5H2,(H,12,13,15,17) |
InChI Key |
BUOODJPPQOGNHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=NC=C(C(=O)N21)C(=O)NC3=NC=CC=N3 |
Origin of Product |
United States |
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